Drug discovery: This compound could serve as a starting point for developing novel therapeutics targeting various diseases. For instance, the provided literature highlights piperazine derivatives acting as:
Compound Description: Imatinib is a widely used therapeutic agent for treating leukemia. It acts as a specific inhibitor of tyrosine kinases. The molecule adopts an extended conformation and forms hydrogen-bonded chains in its freebase form. []
Methyl (4-methylpiperazin-1-yl)acetate
Compound Description: This compound is a key intermediate in the synthesis of 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol. It is prepared through the condensation of 1-methylpiperazine with ethyl bromoacetate in a basic medium. []
Compound Description: This compound is another crucial intermediate synthesized from methyl (4-methylpiperazin-1-yl)acetate in reaction with hydrazine hydrate. It serves as a precursor for generating the 1,3,4-oxadiazole ring system. []
Compound Description: This heterocyclic thiol is a versatile scaffold for designing various Mannich bases with diverse pharmacological activities. It is synthesized from 2-(4-methylpiperazin-1-yl)acetohydrazide through a reaction with carbon disulfide under non-basic conditions. []
Compound Description: The crystal structure of this compound has been elucidated, revealing its triclinic crystal system and specific bond lengths and angles. []
Compound Description: This molecule consists of a piperazine ring linked to a trimethoxybenzene ring via a methylene bridge. Crystallographic studies indicate the absence of classical hydrogen bonds in its crystal structure. []
Compound Description: AZD0530 is a potent and selective dual-specific c-Src/Abl kinase inhibitor currently undergoing clinical evaluation. This compound demonstrates high selectivity for Src family kinases (SFKs), exhibits favorable pharmacokinetic properties, and shows promising in vivo activity against various tumor models. []
Compound Description: This compound is a potent and orally bioavailable cyclin-dependent kinase (CDK) inhibitor, demonstrating promising activity against hematologic malignancies in preclinical models. []
Compound Description: This compound shows a lower but still significant binding affinity for the 5-HT1A receptor compared to the previous compound, with a binding constant of 21.3 nM. []
Compound Description: This molecule is a potent dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2), exhibiting anti-inflammatory effects in vitro and in vivo. []
Compound Description: KSK05104 is a potent and selective IKKβ inhibitor that induces apoptosis in human colon cancer cells. It triggers apoptosis through mitochondrial dysfunction and endoplasmic reticulum stress, showcasing its potential as an anticancer agent. []
Compound Description: SAR107375 is a potent dual inhibitor of thrombin and factor Xa, displaying strong antithrombotic activity in vivo. Its development focused on optimizing potency, selectivity, and metabolic stability. []
Compound Description: This compound serves as a potential synthon in the synthesis of terpenoids. []
Compound Description: This refers to two series of compounds investigated for their anticonvulsant activity. Derivatives with an aromatic ring at position 3 of the pyrrolidine-2,5-dione scaffold exhibited activity in the maximum electroshock (MES) seizure test. []
Compound Description: The crystal structure of this compound reveals a pyrazole ring with a specific conformation and angles between the aromatic rings. []
Compound Description: This compound is a key intermediate in the synthesis of novel Mannich bases with potential antibacterial, antimicrobial, and antifungal activities. []
Compound Description: This compound's crystal structure reveals the conformation of the dihydropyrazole ring and interactions between molecules in the crystal lattice. []
Compound Description: Similar to the previous compound, the crystal structure of this molecule provides insights into its conformation and intermolecular interactions. []
3-(4-Methylpiperazin-1-yl)isobenzofuran-1(3H)-one
Compound Description: This compound's crystal structure is characterized by a planar phthalide ring system and a chair conformation of the piperazine ring. []
Compound Description: This ketone serves as an intermediate in synthesizing 3-[2′-(6″-methoxy-3″,4″-dihydronaphthalen-1″-yl)ethyl]-3-methylglutaric acid. []
Compound Description: Crystallographic studies reveal the conformational details of this molecule, including the chair conformation of the piperazine ring and dihedral angles between the aromatic rings. []
Compound Description: VN-CHO is a novel derivative of the antifungal drug Voriconazole, synthesized through a photoredox-catalyzed hydroxymethylation followed by oxidation. The presence of the formyl group offers a promising site for further functionalization. []
Compound Description: AZD4205 is a highly selective JAK1 kinase inhibitor with potential applications in treating cancers associated with constitutive activation of the JAK/STAT pathway, such as non-small cell lung cancer (NSCLC). It exhibits potent antitumor activity, especially in combination with other anticancer agents like osimertinib. []
Compound Description: PHA-848125 is a potent, orally available cyclin-dependent kinase (CDK) inhibitor that has demonstrated good efficacy and tolerability in preclinical models of human ovarian carcinoma. It is currently undergoing phase I and phase II clinical trials. []
Compound Description: AEB071 is a potent and selective inhibitor of protein kinase C (PKC) isotypes, exhibiting significant immunomodulatory activity by inhibiting early T cell activation. []
Compound Description: Loxapine is a neuroleptic drug with a tricyclic structure. Its crystal structure has been determined, revealing a conformation with a dihedral angle of 114° between the two benzene rings. []
Compound Description: Clozapine, a neuroleptic drug, has a tricyclic structure resembling Loxapine. Its crystal structure has a dihedral angle of 115° between its two benzene rings. []
Compound Description: SAR216471 acts as a potent, reversible, and directly acting P2Y12 antagonist, exhibiting potent antiplatelet and antithrombotic activities in vivo. It represents a potential alternative to clopidogrel for inhibiting platelet aggregation. []
Compound Description: CHMFL-ABL/KIT-155 stands out as a potent type II ABL/c-KIT dual kinase inhibitor, exhibiting a unique hinge-binding mode. This compound effectively inhibits the proliferation of cancer cell lines driven by BCR-ABL/c-KIT and demonstrates promising in vivo activity against CML and GISTs tumor models. []
Compound Description: The crystal structure of this compound reveals a chair conformation of the piperazine ring and a small dihedral angle between the methoxyphenyl ring and the quinoline system, indicating potential conjugation. []
Compound Description: This tricyclic quinolone derivative demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to or surpassing the efficacy of Ofloxacin. []
Compound Description: This tricyclic quinolone derivative is a sulfur analog of the previous compound, also exhibiting potent antibacterial activity against various Gram-positive and Gram-negative bacteria. []
Compound Description: This methanesulfonic acid salt exhibits high solubility in water and potent inhibitory activity against Bcr-Abl kinase and its mutant forms, making it a promising candidate for treating oncological diseases. []
Compound Description: The crystal structure of this compound shows the aldehyde group is twisted relative to the quinoline group, likely due to steric hindrance from the piperazinyl group. []
Compound Description: This quinolone derivative has been synthesized through a regiospecific method involving an intramolecular nucleophilic displacement cyclization reaction. []
Compound Description: This molecule is a monoiodo derivative of the DNA-binding dye Hoechst 33258, identified through mass spectrometry and NMR spectroscopy. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.